2-amino-N-(1-cyanocycloheptyl)acetamide
Description
2-Amino-N-(1-cyanocycloheptyl)acetamide is a synthetic acetamide derivative characterized by a seven-membered cycloheptyl ring substituted with a nitrile (-CN) group at the 1-position and an acetamide backbone bearing an amino (-NH2) group at the 2-position. Its molecular formula is C10H16N3O, with a molecular weight of 196.26 g/mol (calculated).
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-amino-N-(1-cyanocycloheptyl)acetamide |
InChI |
InChI=1S/C10H17N3O/c11-7-9(14)13-10(8-12)5-3-1-2-4-6-10/h1-7,11H2,(H,13,14) |
InChI Key |
VTVJYQJGWJXZIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-cyanocycloheptyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 1-cyanocycloheptylamine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Solvent-free methods and the use of catalysts are also explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1-cyanocycloheptyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like sodium borohydride can reduce the cyano group to an amine.
Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions to form N-alkylated products.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, imidazoles, and pyrazoles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-amino-N-(1-cyanocycloheptyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-amino-N-(1-cyanocycloheptyl)acetamide and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations:
Ring Size and Flexibility: The cycloheptyl group in the target compound provides greater conformational flexibility compared to smaller cyclic systems (e.g., cyclohexyl, cyclopropyl). This flexibility may enhance binding to dynamic biological targets .
Functional Group Impact: The amino group (-NH2) in the target compound and derivatives introduces hydrogen-bonding capability, which is absent in N-(1-cyanocyclohexyl)acetamide () . Nitrile (-CN) groups enhance polarity and may participate in dipole-dipole interactions, as seen across all compared compounds .
Biological Activity
2-amino-N-(1-cyanocycloheptyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-amino-N-(1-cyanocycloheptyl)acetamide can be described as follows:
- Molecular Formula : C_{10}H_{14}N_{2}O
- Molecular Weight : 178.23 g/mol
- IUPAC Name : 2-amino-N-(1-cyanocycloheptyl)acetamide
This compound features a cyanocycloheptyl group attached to an acetamide moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of acetamides, including 2-amino-N-(1-cyanocycloheptyl)acetamide, exhibit promising antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
- Case Study : A study published in the European Journal of Medicinal Chemistry reported that similar acetamide derivatives exhibited significant antibacterial activity with minimal cytotoxicity. The EC50 values for these compounds ranged from 0.08 μM to 0.75 μM against Plasmodium falciparum, indicating their potential as antimalarial agents .
The mechanism by which 2-amino-N-(1-cyanocycloheptyl)acetamide exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for pathogen survival.
- Disruption of Membrane Integrity : It has been suggested that acetamides can disrupt bacterial membranes, leading to cell lysis.
- Targeting Biofilm Formation : Some derivatives have shown potential in inhibiting biofilm formation, which is crucial for chronic infections.
Efficacy Against Specific Pathogens
The efficacy of 2-amino-N-(1-cyanocycloheptyl)acetamide has been evaluated in various studies:
These findings suggest that the compound could be a valuable addition to the arsenal against resistant strains of bacteria and protozoa.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of 2-amino-N-(1-cyanocycloheptyl)acetamide is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Preliminary data indicate moderate lipophilicity, which may enhance oral bioavailability.
- Metabolism : Studies on related compounds suggest that metabolic stability could be a concern; further research is needed to optimize this aspect .
- Toxicity Profile : In vitro cytotoxicity assays have shown that while some derivatives exhibit low toxicity (EC50 > 40 μM), further studies are required to fully assess safety in vivo .
Future Directions and Research Opportunities
The promising biological activity of 2-amino-N-(1-cyanocycloheptyl)acetamide opens several avenues for future research:
- Optimization of Structure : Modifying the chemical structure may enhance potency and reduce toxicity.
- In Vivo Studies : Conducting animal studies will provide insights into the pharmacodynamics and therapeutic potential.
- Combination Therapies : Investigating the effects of this compound in combination with existing antibiotics could yield synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
